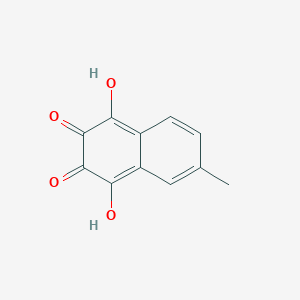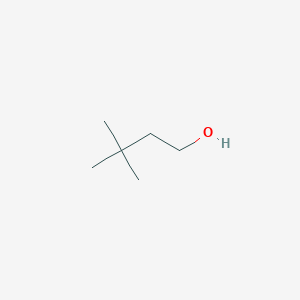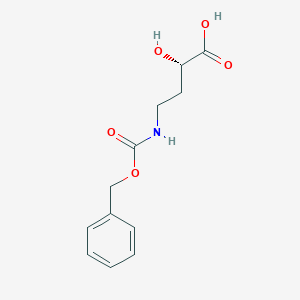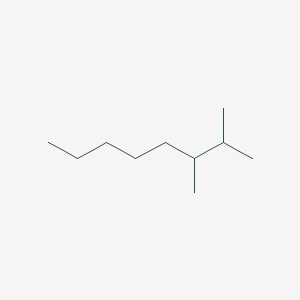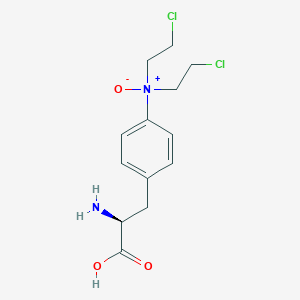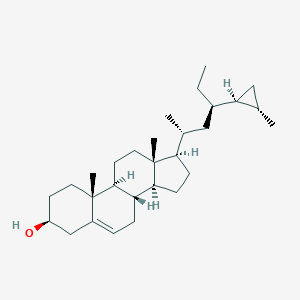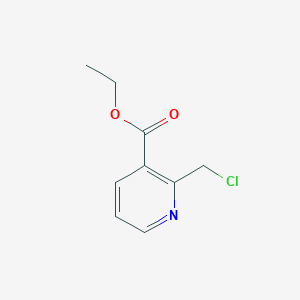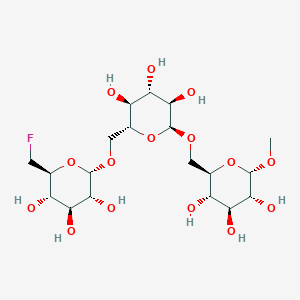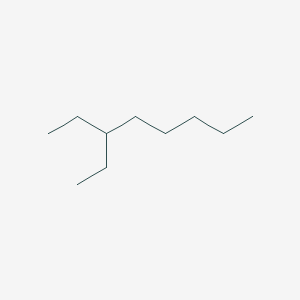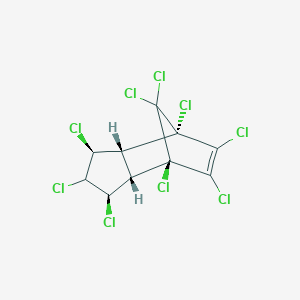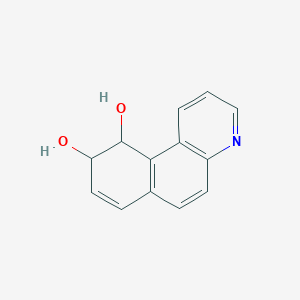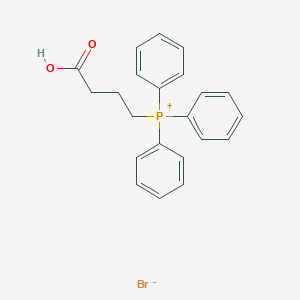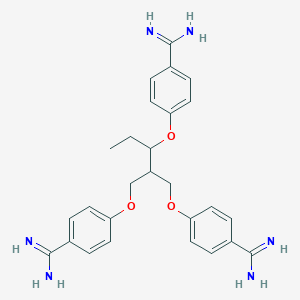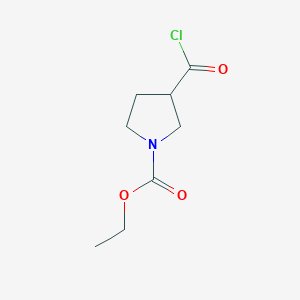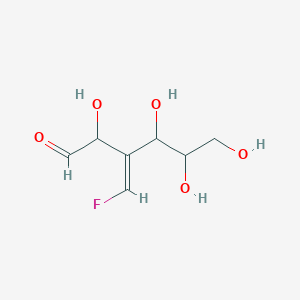
3-Deoxy-C(3)-fluoromethyleneglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxy-C(3)-fluoromethyleneglucose (3-DFMG) is a synthetic glucose analogue that has been widely used in scientific research due to its unique properties. It is a fluorinated glucose analogue, which means that it contains a fluorine atom in place of a hydrogen atom at the C-3 position of the glucose molecule. This modification makes 3-DFMG resistant to enzymatic degradation, and thus, it has a longer half-life than natural glucose.
Mécanisme D'action
The mechanism of action of 3-Deoxy-C(3)-fluoromethyleneglucose is similar to natural glucose. It is taken up by cells through glucose transporters and is then phosphorylated by hexokinase to form 3-Deoxy-C(3)-fluoromethyleneglucose-6-phosphate, which is trapped in the cells. However, due to the fluorine substitution, 3-Deoxy-C(3)-fluoromethyleneglucose is resistant to enzymatic degradation and has a longer half-life than natural glucose. This allows for the measurement of glucose uptake and utilization over a longer period of time.
Effets Biochimiques Et Physiologiques
3-Deoxy-C(3)-fluoromethyleneglucose has no known biochemical or physiological effects on cells or tissues. It is taken up and metabolized in a similar manner to natural glucose.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Deoxy-C(3)-fluoromethyleneglucose in lab experiments is its resistance to enzymatic degradation, which allows for the measurement of glucose uptake and utilization over a longer period of time. Additionally, 3-Deoxy-C(3)-fluoromethyleneglucose can be used in various imaging techniques such as PET and MRI, which allows for non-invasive measurements of glucose metabolism in vivo.
The main limitation of using 3-Deoxy-C(3)-fluoromethyleneglucose in lab experiments is its cost. It is a synthetic compound that is more expensive than natural glucose. Additionally, 3-Deoxy-C(3)-fluoromethyleneglucose is not metabolized in the same way as natural glucose, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-Deoxy-C(3)-fluoromethyleneglucose in scientific research. One direction is the development of new imaging techniques that can better visualize glucose metabolism in vivo. Another direction is the use of 3-Deoxy-C(3)-fluoromethyleneglucose in the study of glucose metabolism in diseases such as cancer and diabetes. Additionally, the development of new synthetic glucose analogues with different properties may lead to new applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-Deoxy-C(3)-fluoromethyleneglucose involves several steps. The first step is the protection of the glucose molecule at the C-1 and C-2 positions using acetyl groups. The protected glucose is then converted to its corresponding C(3)-alkynyl derivative, which is then reacted with a fluorine source (e.g., Selectfluor) to produce the C(3)-fluoroalkene intermediate. This intermediate is then reduced to the final product, 3-Deoxy-C(3)-fluoromethyleneglucose, using a palladium catalyst.
Applications De Recherche Scientifique
3-Deoxy-C(3)-fluoromethyleneglucose has been widely used in scientific research as a tool for studying glucose metabolism. It is used to track glucose uptake and utilization in cells and tissues. 3-Deoxy-C(3)-fluoromethyleneglucose is taken up by cells through glucose transporters and is then phosphorylated by hexokinase to form 3-Deoxy-C(3)-fluoromethyleneglucose-6-phosphate, which is trapped in the cells. This allows for the measurement of glucose uptake and utilization using various imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Propriétés
Numéro CAS |
122378-47-6 |
|---|---|
Nom du produit |
3-Deoxy-C(3)-fluoromethyleneglucose |
Formule moléculaire |
C7H11FO5 |
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
(3Z)-3-(fluoromethylidene)-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C7H11FO5/c8-1-4(5(11)2-9)7(13)6(12)3-10/h1-2,5-7,10-13H,3H2/b4-1+ |
Clé InChI |
FLTGKRAXBIHWTK-DAFODLJHSA-N |
SMILES isomérique |
C(C(C(/C(=C/F)/C(C=O)O)O)O)O |
SMILES |
C(C(C(C(=CF)C(C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(=CF)C(C=O)O)O)O)O |
Synonymes |
3-deoxy-C(3)-fluoromethyleneglucose 3-deoxy-C(3)-fluoromethyleneglucose, 3E isomer 3-DFMG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



